molecular formula C5H5IN2O B6163666 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 2226182-52-9

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6163666
CAS No.: 2226182-52-9
M. Wt: 236
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Description

3-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a halogenated pyrazole derivative characterized by an iodine atom at position 3, a methyl group at position 1, and an aldehyde functional group at position 3. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), where it acts as a reactive site for forming carbon-carbon bonds .

Properties

CAS No.

2226182-52-9

Molecular Formula

C5H5IN2O

Molecular Weight

236

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the iodination of 1-methyl-1H-pyrazole-5-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of 3-substituted-1-methyl-1H-pyrazole-5-carbaldehyde derivatives.

    Oxidation: Formation of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 3-iodo-1-methyl-1H-pyrazole-5-methanol.

Scientific Research Applications

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and the aldehyde group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Halogenated Derivatives
  • 3-Bromo-4-Iodo-1-Methyl-1H-Pyrazole-5-Carbaldehyde (CAS 1807546-65-1): This compound shares the 5-carbaldehyde and 1-methyl groups with the target compound but differs by having bromine (position 3) and iodine (position 4).
  • 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (CAS 77509-93-4) :
    The chloro substituent at position 5 and phenyl group at position 1 contrast with the target’s iodine (position 3) and methyl (position 1). Chlorine’s weaker leaving-group ability compared to iodine limits its utility in metal-catalyzed reactions, making the target compound more versatile in synthetic applications .
Functional Group Variations
  • 1-Methyl-1H-Pyrazole-4-Carbaldehyde (CAS 25016-11-9) :
    The absence of iodine and the aldehyde at position 4 (vs. position 5 in the target) result in distinct electronic properties. The 4-carbaldehyde derivatives are less sterically hindered, favoring nucleophilic additions, whereas the 5-carbaldehyde position in the target compound may influence regioselectivity in reactions .
  • Methyl 1H-Pyrazole-3-Carboxylate (CAS 15366-34-4) :
    Replacing the aldehyde with a carboxylate group alters solubility and reactivity. The carboxylate is more polar, enhancing aqueous solubility, while the aldehyde in the target compound enables condensation reactions (e.g., hydrazone formation) .
Aryl-Substituted Derivatives
  • 3-Methyl-5-Phenoxy-1-Phenyl-1H-Pyrazole-4-Carbaldehyde: The phenoxy and phenyl groups introduce significant steric bulk, reducing reactivity in planar active sites. This contrasts with the target compound’s iodine, which enhances electrophilicity at position 3 for cross-coupling .

Data Table: Key Comparisons

Compound Name Substituents Key Properties/Applications Synthesis Method Reference ID
3-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde 1-Me, 3-I, 5-CHO Cross-coupling reactions, drug design Iodination of pyrazole precursors
3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde 1-Me, 3-Br, 4-I, 5-CHO Dual halogenation for diverse reactivity Sequential halogenation
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-Me, 5-Cl, 4-CHO Antibacterial activity Chlorination of phenylpyrazoles
1-Methyl-1H-pyrazole-4-carbaldehyde 1-Me, 4-CHO Nucleophilic addition reactions Direct formylation

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